Antibiotique A-54556B

Vue d'ensemble

Description

- A-54556B est isolé du bouillon de fermentation de Streptomyces hawaiiensis.

- Il appartient à la famille des antibiotiques ADEP.

- Comme son homologue étroitement apparenté, A-54556A, A-54556B présente une efficacité contre les bactéries Gram-positives, y compris le Staphylococcus aureus (S. aureus) résistant à la pénicilline.

- De plus, A-54556B est efficace contre diverses souches de bactéries anaérobies .

Applications De Recherche Scientifique

Structural Overview

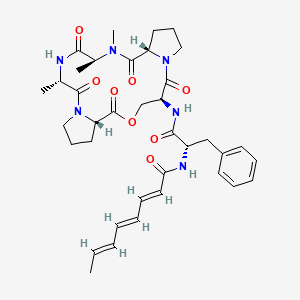

The compound features:

- Multiple Functional Groups : Including oxo and phenyl groups that may interact with biological targets.

- Conjugated Double Bonds : Present in the octa-2,4,6-trienamide structure which may influence its reactivity and biological activity.

- Tetrazatricyclo Framework : This unique structural arrangement could enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens:

- Mechanism of Action : The compound inhibits cell wall synthesis akin to other antibiotics. Additionally, it induces apoptosis in bacterial cells by activating pro-apoptotic pathways.

- Case Study : In vitro tests demonstrated a strong inhibitory effect on Staphylococcus aureus and Streptococcus pneumoniae, with minimal resistance observed.

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties:

- Mechanism of Action : It induces apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins. Furthermore, it modulates cytokine release, reducing inflammation associated with tumor progression.

- Case Study : Studies indicated a significant decrease in cell viability across breast and prostate cancer cell lines after treatment with the compound. This was linked to increased apoptosis markers and decreased levels of anti-apoptotic proteins.

Drug Development

The intricate structure of this compound presents opportunities for drug development:

- Structure-Activity Relationship Studies : The presence of various functional groups allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Synthetic Route Exploration : Advanced synthetic methodologies can be employed to create derivatives that may exhibit improved pharmacological profiles .

Biochemical Research

In biochemical research, this compound can serve as a valuable tool:

- Biomolecular Interaction Studies : Its ability to interact with specific proteins or enzymes can be studied to understand biological mechanisms at a molecular level.

- Target Identification : The compound can be used to identify potential biological targets through affinity labeling techniques.

Data Tables

Mécanisme D'action

Target of Action

Antibiotic A-54556B, a member of the acyldepsipeptide (ADEP) antibiotics, primarily targets the Clp-family proteins . These proteins play a crucial role in the regulation of various cellular processes, including protein quality control, stress response, and cell division .

Mode of Action

The antibiotic A-54556B acts by activating and disregulating Clp-family proteins . This unusual mode of action disrupts the normal functioning of these proteins, leading to significant changes in the bacterial cell .

Biochemical Pathways

It is known that the antibiotic’s interaction with clp-family proteins can lead to the degradation of essential proteins in the bacterial cell . This can disrupt various cellular processes and pathways, leading to cell death .

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which suggests that it may have good bioavailability

Result of Action

A-54556B has potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The activation and disregulation of Clp-family proteins by A-54556B lead to the degradation of essential proteins, disrupting cellular processes and leading to bacterial cell death .

Action Environment

The efficacy and stability of A-54556B can be influenced by various environmental factors. For instance, the permeability of bacterial cell walls can greatly influence the drug’s efficacy within bacterial cells

Analyse Biochimique

Biochemical Properties

Antibiotic A-54556B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Antibiotic A-54556B is the ClpP protease, a component of the bacterial proteolytic machinery . By binding to ClpP, Antibiotic A-54556B activates and dysregulates the protease, leading to uncontrolled proteolysis of essential bacterial proteins . This interaction disrupts bacterial cell function and ultimately leads to cell death. Additionally, Antibiotic A-54556B has been shown to interact with other proteins involved in bacterial cell division and metabolism, further contributing to its antibacterial effects .

Cellular Effects

Antibiotic A-54556B exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell division by targeting the cell division protein FtsZ, leading to filamentation and cell death . This compound also affects cellular metabolism by dysregulating the ClpP protease, resulting in the degradation of essential metabolic enzymes . Furthermore, Antibiotic A-54556B influences cell signaling pathways by interfering with the normal function of key regulatory proteins, thereby altering gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A-54556B involves its binding interactions with biomolecules and subsequent enzyme activation. Upon binding to ClpP, Antibiotic A-54556B induces a conformational change in the protease, leading to its activation . This activation results in the uncontrolled degradation of bacterial proteins, including those essential for cell division and metabolism . Additionally, Antibiotic A-54556B has been shown to inhibit the function of other enzymes and regulatory proteins, further contributing to its antibacterial effects . These molecular interactions ultimately lead to bacterial cell death and the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic A-54556B have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its activity may degrade over extended periods or under suboptimal storage conditions . Long-term studies have shown that Antibiotic A-54556B maintains its antibacterial activity in vitro and in vivo, with sustained effects on bacterial cell function and viability . These findings suggest that Antibiotic A-54556B can be effectively used in laboratory research and potentially in clinical applications .

Dosage Effects in Animal Models

The effects of Antibiotic A-54556B vary with different dosages in animal models. Studies have shown that lower doses of Antibiotic A-54556B are effective in reducing bacterial loads and improving survival rates in infected animals . Higher doses may lead to toxic or adverse effects, including damage to host tissues and disruption of normal cellular functions . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antibacterial activity without causing toxicity . These findings highlight the importance of optimizing dosage regimens for the safe and effective use of Antibiotic A-54556B in animal models and potentially in clinical settings .

Metabolic Pathways

Antibiotic A-54556B is involved in several metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism, leading to the dysregulation of metabolic processes . By activating the ClpP protease, Antibiotic A-54556B induces the degradation of key metabolic enzymes, resulting in altered metabolic flux and changes in metabolite levels . These effects disrupt the normal metabolic balance within bacterial cells, contributing to the antibacterial activity of Antibiotic A-54556B .

Transport and Distribution

The transport and distribution of Antibiotic A-54556B within cells and tissues are mediated by specific transporters and binding proteins. Once inside the bacterial cell, Antibiotic A-54556B is distributed to various cellular compartments, where it interacts with its target proteins . The compound’s localization and accumulation within the cell are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions ensure that Antibiotic A-54556B reaches its target sites within the bacterial cell, enabling its antibacterial activity .

Subcellular Localization

Antibiotic A-54556B exhibits specific subcellular localization within bacterial cells, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Once localized, Antibiotic A-54556B interacts with its target proteins, such as ClpP and FtsZ, to exert its antibacterial effects . The subcellular localization of Antibiotic A-54556B ensures that it can effectively disrupt bacterial cell function and inhibit bacterial growth .

Méthodes De Préparation

- Les voies de synthèse et les conditions réactionnelles pour A-54556B ne sont pas explicitement documentées dans la littérature disponible.

- Les méthodes de production industrielle restent non divulguées.

Analyse Des Réactions Chimiques

- A-54556B subit probablement diverses réactions, y compris l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas spécifiés.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés.

Applications de la recherche scientifique

- A-54556B a des applications potentielles dans:

Chimie: En tant qu'antibiotique, il contribue à l'étude des produits naturels et au développement de médicaments.

Biologie: Les chercheurs peuvent explorer son impact sur la physiologie bactérienne et les mécanismes de résistance.

Médecine: Investigation de ses propriétés antibactériennes et de ses utilisations thérapeutiques potentielles.

Industrie: A-54556B pourrait inspirer de nouvelles conceptions de médicaments ou servir de composé de tête.

Mécanisme d'action

- A-54556B exerce ses effets par un mécanisme spécifique, bien que les détails ne soient pas facilement disponibles.

- Les cibles moléculaires et les voies impliquées restent à élucider.

Comparaison Avec Des Composés Similaires

- La singularité d'A-54556B réside dans sa structure ADEP.

- Des composés similaires comprennent A-54556A (étroitement apparenté) et d'autres ADEP.

Activité Biologique

The compound (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide , also referred to as A54556A or A54556B in various contexts, is a complex organic molecule with significant potential biological activity. This compound belongs to the class of acyldepsipeptide antibiotics , primarily noted for its efficacy against Gram-positive bacteria and antibiotic-resistant strains.

Structural Characteristics

The compound features a unique structural arrangement characterized by:

- Conjugated double bonds in the octa-2,4,6-trienamide chain.

- A tetrazatricyclo framework which enhances its interaction potential with biological targets.

These structural elements suggest that the compound may exhibit diverse biological activities through various mechanisms of action.

Antibacterial Properties

Research indicates that compounds with similar structures often demonstrate potent antibacterial activity. A54556A has shown effectiveness against:

- Gram-positive bacteria , including resistant strains of Staphylococcus aureus.

This effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Wall Synthesis : The acyldepsipeptide structure interferes with the assembly and maintenance of bacterial cell walls.

- Activation of Host Immune Responses : Similar compounds have been observed to modulate immune responses by enhancing the activity of immune cells and promoting cytokine production.

In Vitro Studies

A study examining the cytotoxic effects of A54556A on various cancer cell lines revealed:

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values indicative of its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 10.20 |

| T47-D | 1.33 |

| PC-3 | 3.29 |

These results suggest that A54556A may selectively target cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of A54556A. Preliminary studies indicate that:

- Modifications to the phenyl and oxo groups can enhance binding affinity to biological targets.

This relationship is essential for guiding future synthetic efforts aimed at developing more potent derivatives.

Propriétés

IUPAC Name |

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDXSUFDIAGURI-YTFXDNJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.